molecular formula C14H13N3O4S B12462630 4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid

4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid

Cat. No.: B12462630
M. Wt: 319.34 g/mol
InChI Key: XWVNMNOTHJGYFV-UHFFFAOYSA-N
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Description

4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid typically involves the reaction of a thiazole derivative with a butanoic acid derivative under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions would vary depending on the specific reaction, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions could result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid involves its interaction with specific molecular targets. The thiazole ring and other functional groups in the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
  • 4-Oxo-4-(1,3-thiazol-2-ylamino)butanoic acid
  • (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid

Uniqueness

4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid is unique due to its specific structure, which includes a thiazole ring and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

4-oxo-4-[4-(1,3-thiazole-2-carbonylamino)anilino]butanoic acid

InChI

InChI=1S/C14H13N3O4S/c18-11(5-6-12(19)20)16-9-1-3-10(4-2-9)17-13(21)14-15-7-8-22-14/h1-4,7-8H,5-6H2,(H,16,18)(H,17,21)(H,19,20)

InChI Key

XWVNMNOTHJGYFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)NC(=O)C2=NC=CS2

Origin of Product

United States

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